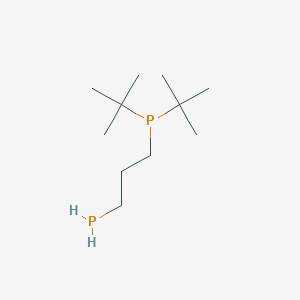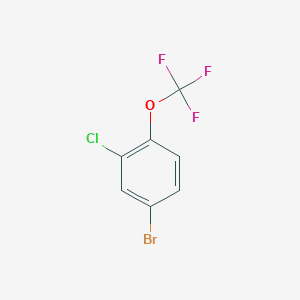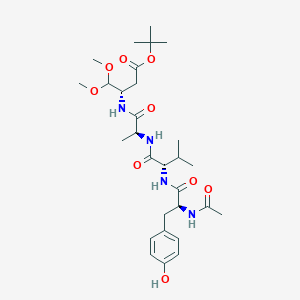
AC-Tyr-val-ala-asp(otbu)-aldehyde-dimethyl acetal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AC-Tyr-val-ala-asp(otbu)-aldehyde-dimethyl acetal is a synthetic peptide compound. It is composed of a sequence of amino acids: tyrosine, valine, alanine, and aspartic acid, with specific protective groups and functional modifications. This compound is often used in biochemical research, particularly in studies involving enzyme inhibition and protein interactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of AC-Tyr-val-ala-asp(otbu)-aldehyde-dimethyl acetal involves several steps:
Peptide Synthesis: The peptide chain is assembled using solid-phase peptide synthesis (SPPS). Each amino acid is sequentially added to the growing chain, with protective groups to prevent unwanted reactions.
Protection and Deprotection: The side chains of the amino acids are protected with groups like tert-butyl (otbu) to prevent side reactions. After the peptide chain is complete, these protective groups are removed.
Functionalization: The aldehyde and dimethyl acetal groups are introduced through specific chemical reactions, often involving reagents like dimethylformamide (DMF) and acetic anhydride.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers and high-throughput purification methods are used to ensure consistency and purity.
Types of Reactions:
Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The dimethyl acetal group can be hydrolyzed to form the corresponding aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Acidic conditions, such as hydrochloric acid (HCl), to hydrolyze the acetal group.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Aldehydes.
科学研究应用
AC-Tyr-val-ala-asp(otbu)-aldehyde-dimethyl acetal is used in various scientific research fields:
Chemistry: As a model compound for studying peptide synthesis and modification.
Biology: Inhibitor studies for enzymes like caspases, which play a role in apoptosis.
Medicine: Potential therapeutic applications in neuroprotection and inflammation reduction.
Industry: Used in the development of biochemical assays and diagnostic tools.
作用机制
The compound exerts its effects primarily through enzyme inhibition. It targets specific enzymes, such as caspase-1, by binding to their active sites and preventing substrate interaction. This inhibition can reduce apoptosis and inflammation, making it useful in neuroprotection and other therapeutic areas.
相似化合物的比较
AC-Tyr-val-ala-asp-chloromethyl ketone: Another peptide inhibitor with similar enzyme inhibition properties.
AC-Tyr-val-ala-asp-aldehyde: A related compound with a simpler structure but similar biological activity.
Uniqueness: AC-Tyr-val-ala-asp(otbu)-aldehyde-dimethyl acetal is unique due to its specific protective groups and functional modifications, which enhance its stability and specificity in biochemical assays.
属性
IUPAC Name |
tert-butyl (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4,4-dimethoxybutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46N4O9/c1-16(2)24(33-26(38)21(31-18(4)34)14-19-10-12-20(35)13-11-19)27(39)30-17(3)25(37)32-22(28(40-8)41-9)15-23(36)42-29(5,6)7/h10-13,16-17,21-22,24,28,35H,14-15H2,1-9H3,(H,30,39)(H,31,34)(H,32,37)(H,33,38)/t17-,21-,22-,24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQDJYPWERONJL-RTRGAHGLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC(C)(C)C)C(OC)OC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)OC(C)(C)C)C(OC)OC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46N4O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
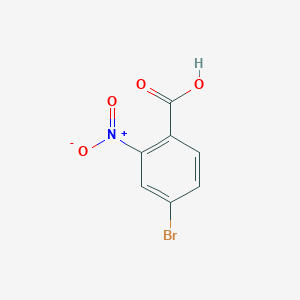
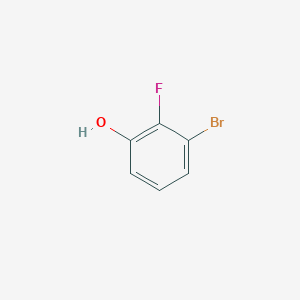
![2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B134221.png)
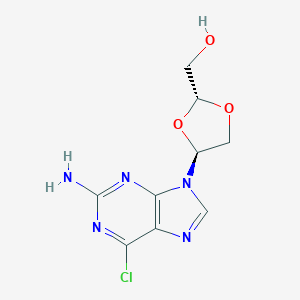
![2-[(Diethylamino)methyl]-4-nitrophenol](/img/structure/B134224.png)
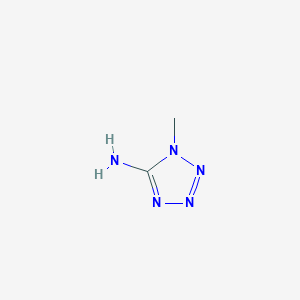
![5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B134231.png)
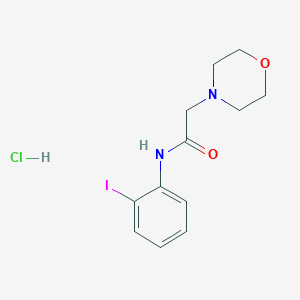
![[(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methyl 2,2-dimethylpropanoate](/img/structure/B134236.png)
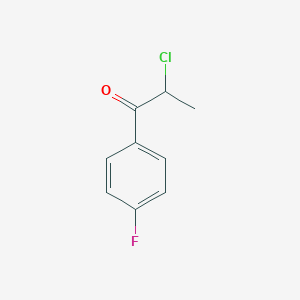
![3-[4-(Trifluoromethyl)anilino]pentanamide](/img/structure/B134244.png)

